

Unlocking Protein Dynamics: Application of Fmoc-Pro-OH-13C5,15N in Mechanistic Studies

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Compound of Interest

Compound Name: *Fmoc-Pro-OH-13C5,15N*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The study of protein dynamics and folding is crucial for understanding biological function and for the development of novel therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing these processes at atomic resolution. The incorporation of stable isotopes, such as ^{13}C and ^{15}N , into proteins significantly enhances the information content of NMR experiments. Proline residues, with their unique cyclic structure, often play critical roles in protein folding pathways, conformational switches, and protein-protein interactions. The use of **Fmoc-Pro-OH-13C5,15N**, a fully isotope-labeled proline building block for solid-phase peptide synthesis (SPPS), provides a specific probe to investigate the structure and dynamics of proline-containing regions within proteins. This document provides detailed application notes and protocols for the use of **Fmoc-Pro-OH-13C5,15N** in studying protein dynamics and folding.

Application Notes

The introduction of ^{13}C and ^{15}N isotopes into proline residues offers several advantages for NMR-based studies of protein dynamics and folding:

- **Enhanced Spectral Resolution and Assignment:** The presence of ^{13}C and ^{15}N allows for the use of heteronuclear NMR experiments, which disperse signals into additional dimensions, thereby reducing spectral overlap, a common challenge in proton-only NMR of large biomolecules.^{[1][2][3]} Specific pulse sequences have been developed to correlate the chemical shifts of proline's $^{13}\text{C}\delta$ and $^{13}\text{C}\alpha$ with the preceding residue's $\text{H}\alpha$, facilitating sequential assignment even in polyproline stretches.^[4]
- **Probing Proline-Specific Conformations:** The chemical shifts of proline's ring carbons ($\text{C}\beta$, $\text{C}\gamma$, and $\text{C}\delta$) are sensitive to the puckering of the pyrrolidine ring and the cis/trans isomerization of the X-Pro peptide bond.^{[5][6][7]} By selectively labeling proline, these conformational states and their interconversion can be monitored with high precision.
- **Characterizing Dynamics across Timescales:** Isotope labeling enables the measurement of various relaxation parameters (R_1 , R_2 , and heteronuclear NOE) that report on the dynamics of the proline residue on different timescales, from picoseconds to milliseconds.^{[8][9]} This information is critical for understanding the flexibility and conformational exchange processes that govern protein function.
- **Investigating Intrinsically Disordered Proteins (IDPs):** Proline is abundant in IDPs, which lack a stable tertiary structure.^{[1][2][3]} The unique spectral region of proline's ^{15}N resonance, coupled with ^{13}C -detection methods, provides a powerful tool to study the local and long-range interactions and dynamics within these challenging systems.^{[1][2][3][10][11]}

Data Presentation

The quantitative data obtained from NMR experiments using **Fmoc-Pro-OH- $^{13}\text{C}5,^{15}\text{N}$** can be summarized in structured tables for clear interpretation and comparison. Below are examples of such tables.

Table 1: Representative ^{13}C and ^{15}N Chemical Shifts of a Labeled Proline in a Model Peptide

This table illustrates typical chemical shifts for a $^{13}\text{C},^{15}\text{N}$ -labeled proline residue. These values are sensitive to the local chemical environment and conformation. Differences in chemical shifts between different states of a protein (e.g., folded vs. unfolded, free vs. bound) can provide valuable structural information.

Nucleus	Chemical Shift (ppm)
^{15}N	135.2
$^{13}\text{C}\alpha$	62.8
$^{13}\text{C}\beta$	31.5
$^{13}\text{C}\gamma$	27.3
$^{13}\text{C}\delta$	49.6
$^{13}\text{C}'$ (carbonyl)	176.9

Table 2: Representative ^{15}N Relaxation Data for a Labeled Proline in a Protein

This table presents sample relaxation data. R1 (longitudinal relaxation rate) and R2 (transverse relaxation rate) provide information on fast (ps-ns) and slower (μs -ms) timescale motions, respectively. The heteronuclear NOE (Nuclear Overhauser Effect) also reports on fast internal motions.

Residue	R1 (s^{-1})	R2 (s^{-1})	^1H - ^{15}N NOE
Proline-42	1.52 ± 0.05	12.8 ± 0.4	0.75 ± 0.03

Table 3: Representative Relaxation Dispersion Parameters for a Labeled Proline Undergoing Conformational Exchange

Relaxation dispersion experiments probe conformational exchange processes on the microsecond to millisecond timescale. The parameters extracted from fitting the dispersion data include the exchange rate (k_{ex}), the populations of the exchanging states (pA, pB), and the chemical shift difference between the states ($\Delta\omega$).

Residue	k_{ex} (s^{-1})	pB (%)	$\Delta\omega$ (ppm)
Proline-42	850 ± 50	3.5 ± 0.5	1.8 ± 0.2

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS) using **Fmoc-Pro-OH-13C5,15N**

This protocol outlines the manual synthesis of a peptide containing a 13C,15N-labeled proline residue using the Fmoc/tBu strategy.[\[12\]](#)

Materials:

- Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)
- **Fmoc-Pro-OH-13C5,15N**
- Other Fmoc-protected amino acids
- N,N-Dimethylformamide (DMF)
- Piperidine
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure or 1-Hydroxybenzotriazole (HOBt)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Peptide synthesis vessel
- Shaker

Procedure:

- Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection:

- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Shake for 5 minutes.
- Drain the solution.
- Repeat the 20% piperidine treatment for another 10 minutes.
- Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
- Amino Acid Coupling (for **Fmoc-Pro-OH-13C5,15N** and other amino acids):
 - In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure in DMF.
 - Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Shake for 2 hours at room temperature.
 - To monitor coupling efficiency, perform a Kaiser test (note: proline will give a negative Kaiser test, so a chloranil test is recommended after coupling to a proline).
- Washing: After coupling, wash the resin with DMF (3 times) and DCM (3 times).
- Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).
- Cleavage and Deprotection of Side Chains:
 - Wash the resin with DCM and dry under vacuum.
 - Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

- Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.
- Precipitate the peptide in cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
- Dry the peptide pellet under vacuum.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

2. NMR Spectroscopy for Protein Dynamics

The following are general guidelines for acquiring and analyzing NMR data to study protein dynamics using a ^{13}C , ^{15}N -labeled proline.

Sample Preparation:

- Dissolve the purified, isotope-labeled peptide/protein in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D_2O for the lock signal.
- The typical protein concentration is in the range of 0.1 - 1.0 mM.

NMR Experiments:

- Resonance Assignment:
 - Acquire a series of 2D and 3D heteronuclear correlation experiments to assign the backbone and sidechain resonances of the protein. For proline assignment, a (H)CBCACONPro experiment can be particularly useful.[\[12\]](#)
- ^{15}N Relaxation Measurements (R1, R2, ^1H - ^{15}N NOE):

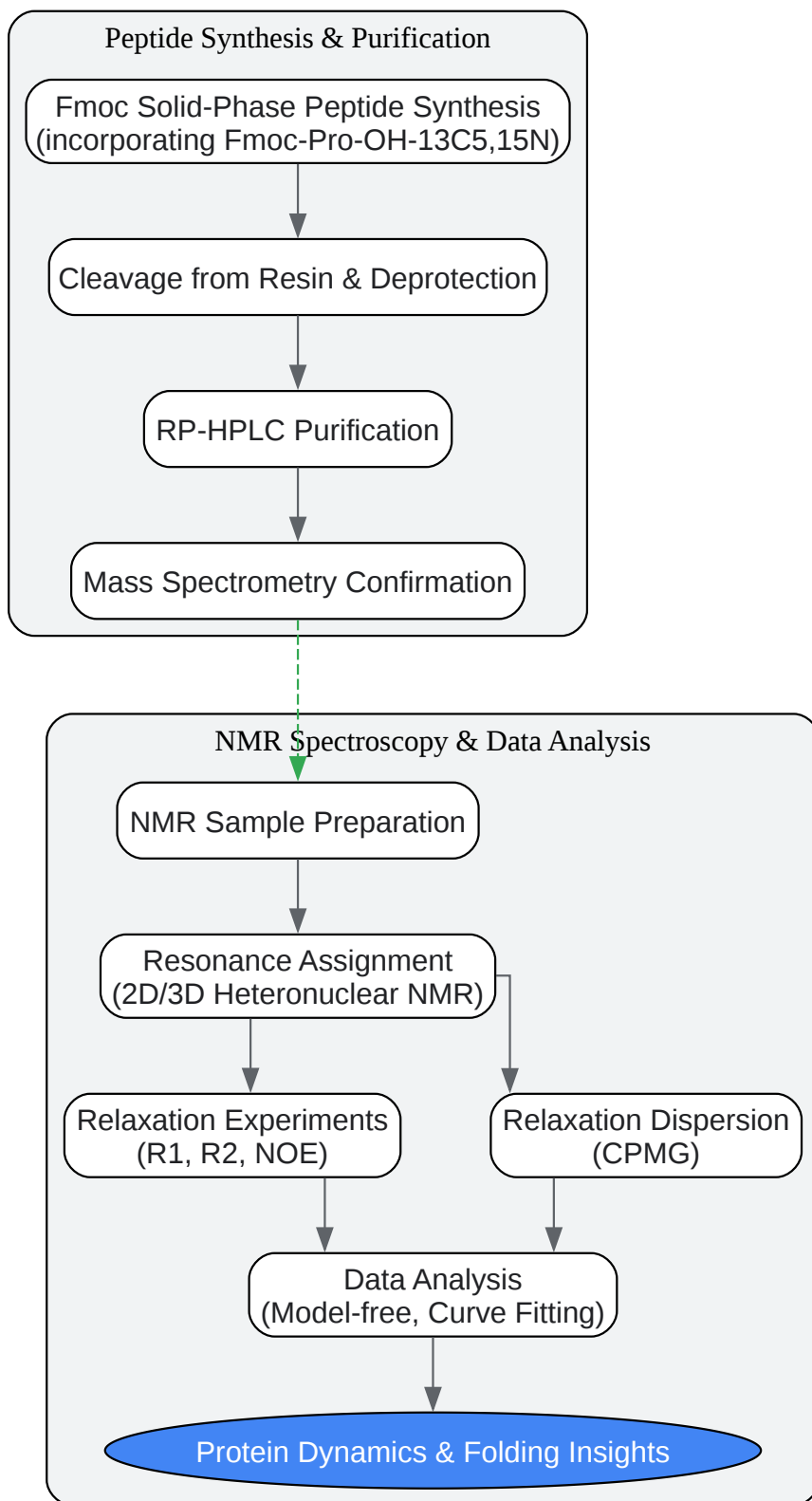
- Acquire a series of 2D 1H-15N HSQC-based experiments with different relaxation delays to measure the longitudinal (R1) and transverse (R2) relaxation rates.
- Acquire a pair of 1H-15N HSQC spectra with and without proton saturation to measure the heteronuclear NOE.
- 13C Relaxation Dispersion NMR:
 - This experiment is used to probe slower timescale dynamics (μ s-ms).
 - A series of 2D 1H-13C HSQC spectra are recorded with a variable number of 180° pulses (CPMG pulse train) during a constant time delay.
 - The effective relaxation rate ($R_{2,eff}$) is measured as a function of the CPMG pulse frequency.

Data Analysis:

- Relaxation Data Analysis:
 - Process the raw NMR data using software such as NMRPipe.
 - Extract the peak intensities from the series of relaxation spectra.
 - Fit the decay of peak intensities to an exponential function to determine R1 and R2 rates.
 - Calculate the 1H-15N NOE as the ratio of peak intensities with and without proton saturation.
 - Analyze the relaxation data using the model-free formalism to obtain parameters such as the order parameter (S^2), which describes the degree of spatial restriction of the bond vector, and the correlation time (τ_e) for internal motions.
- Relaxation Dispersion Data Analysis:
 - Plot $R_{2,eff}$ as a function of the CPMG frequency.

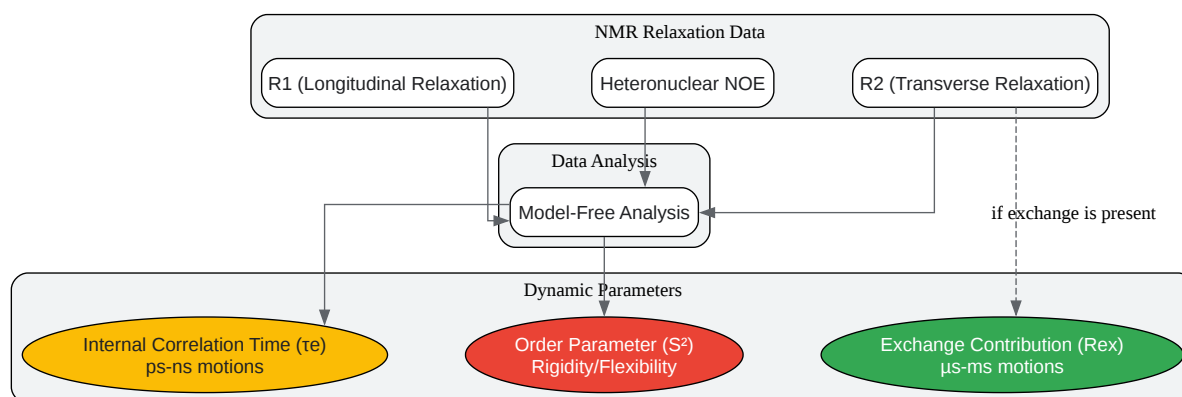
- Fit the resulting dispersion curves to appropriate models (e.g., a two-site exchange model) to extract kinetic and thermodynamic parameters of the conformational exchange process.

Visualizations



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Caption: Experimental workflow from peptide synthesis to protein dynamics analysis.



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Caption: Logical relationship for deriving dynamic parameters from NMR relaxation data.

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